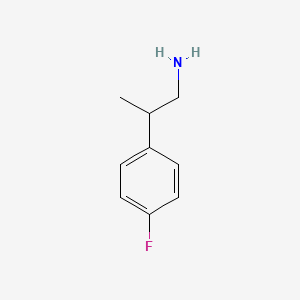

2-(4-Fluorophenyl)propan-1-amine

Description

2-(4-Fluorophenyl)propan-1-amine is a primary amine featuring a fluorinated aromatic ring attached to a propane backbone, with the amine group (-NH₂) located on the terminal carbon (C1). For instance, its positional isomer, 2-(4-fluorophenyl)propan-2-amine (CAS 17797-10-3), has a molecular weight of 153.2 g/mol and is reported with 98% purity . The fluorine substituent on the phenyl ring likely enhances electronic effects, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name |

2-(4-fluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBRJLWZJHRXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296024 | |

| Record name | 4-Fluoro-β-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-01-9 | |

| Record name | 4-Fluoro-β-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-β-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reductive amination reaction with isopropylamine to form the intermediate 2-(4-fluorophenyl)propan-1-imine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-(4-fluorophenyl)propan-1-imine or 2-(4-fluorophenyl)propanenitrile.

Reduction: Formation of 2-(4-fluorophenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C9H12FN

Molecular Weight: 155.20 g/mol

IUPAC Name: 2-(4-fluorophenyl)propan-1-amine

The compound features a propan-1-amine backbone with a fluorinated phenyl group at the para position. The presence of fluorine enhances its lipophilicity and may improve pharmacokinetic properties such as bioavailability and metabolic stability.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Its structural similarities to known stimulants suggest possible interactions with neurotransmitter systems, especially those involving dopamine and norepinephrine.

Mechanism of Action:

- The compound may act as an atypical dopamine transporter (DAT) inhibitor, influencing dopamine levels in the brain.

- It is hypothesized to inhibit the reuptake of neurotransmitters, leading to increased synaptic availability and enhanced neurotransmission.

Biological Studies

Research indicates that this compound can interact with various biological systems:

- Enzyme Interaction: It has shown potential in modulating the activity of enzymes such as neuronal nitric oxide synthase (nNOS), which is crucial for neuroprotection.

- Receptor Binding: The compound may influence signaling pathways by interacting with specific receptors.

Antimicrobial Activity

Some derivatives of this compound exhibit notable antimicrobial properties:

- In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- The presence of halogen substituents (like fluorine) enhances the overall antimicrobial activity.

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective potential of related compounds found that modifications on the phenyl ring significantly influenced their efficacy against neurodegenerative conditions. The introduction of fluorine was shown to improve binding affinity to nNOS, suggesting enhanced therapeutic potential in conditions where nitric oxide modulation is beneficial.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antibacterial properties of structurally related compounds, it was found that those with halogen substituents exhibited improved inhibitory action against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs, emphasizing substituent variations and amine positioning:

Physicochemical Properties

- Solubility : Derivatives with polar substituents (e.g., piperazine in or ether linkages in ) exhibit improved solubility in aqueous media compared to the parent compound.

Key Research Findings and Challenges

- Stereochemical Considerations : Synthesis of enantiopure fluorophenylpropanamines (e.g., >98% e.e. in ) is critical for optimizing biological activity .

- Analytical Challenges : Quantifying fluorinated amines in mixtures can require specialized techniques, such as derivatization with 4-fluorophenylhydrazine for NMR analysis .

Biological Activity

2-(4-Fluorophenyl)propan-1-amine, also known as 2-(4-fluorophenyl)-N-methylpropan-1-amine, is an organic compound characterized by its propan-1-amine backbone substituted with a fluorophenyl group. This compound has garnered attention in pharmacological research due to its interactions with neurotransmitter systems, particularly its potential effects on dopamine, serotonin, and norepinephrine pathways.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_14FN, with a molecular weight of 167.22 g/mol. The presence of a fluorine atom in the para position of the phenyl ring enhances its lipophilicity and metabolic stability compared to other derivatives, influencing its biological activity and receptor interactions .

Research indicates that this compound acts as a releasing agent and reuptake inhibitor for key neurotransmitters. Its mechanism involves:

- Dopamine Transporter (DAT) Inhibition : The compound shows potential as an atypical DAT inhibitor, which may reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine .

- Serotonin and Norepinephrine Interaction : It also interacts with serotonin and norepinephrine systems, suggesting possible stimulant and entactogenic effects .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

- Preclinical Models : In animal studies, compounds similar to this compound demonstrated reduced psychostimulant behaviors without exhibiting direct stimulant properties themselves. This suggests a therapeutic window for treating addiction .

- Neuroprotection : Research into related compounds has shown that modulation of neurotransmitter systems can lead to neuroprotective effects in models of neurodegeneration. The ability to influence nitric oxide synthase (nNOS) activity through these pathways presents a promising avenue for treatment strategies .

- Metabolic Stability : Investigations into the metabolic stability of similar compounds indicate that modifications enhancing lipophilicity can improve pharmacokinetic profiles, making them more viable candidates for drug development .

Safety and Toxicology

While the biological activities are promising, safety profiles must be considered:

Q & A

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)propan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be achieved via reduction of a nitro precursor. For example, 3-(4-fluorophenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) under reflux (50–70°C). Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) is also effective for industrial-scale production . Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-reduction.

- Purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can crystallographic techniques like SHELX be applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for structural elucidation:

Grow high-quality crystals using slow evaporation (solvent: dichloromethane/methanol).

Collect intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Use SHELXT for structure solution (direct methods) and SHELXL for refinement (full-matrix least-squares on F²).

Validate geometry with ORTEP-3 for visualization .

Table 1 : Typical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | < 0.05 |

| Resolution | 0.84 Å |

Advanced Research Questions

Q. What methodologies are used to analyze the anti-proliferative activity of this compound derivatives against cancer cells?

- Methodological Answer :

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and electrostatic potential. Validate with metrics (R² > 0.8, Q² > 0.6) .

- Molecular Docking : Dock derivatives into target receptors (e.g., Polo-like kinase 1) using AutoDock Vina. Optimize binding poses with AMBER force fields.

Example : Ligand 27 in showed a binding affinity of -9.2 kcal/mol to Plk1, indicating strong inhibition .

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).

- Asymmetric Synthesis : Employ enantioselective catalysts like Jacobsen’s Co-salen complex for kinetic resolution .

Key Data : - (S)-enantiomer: [α]D²⁵ = +12.5° (c = 1, CHCl₃) .

Q. How can contradictions in pharmacological data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma protein binding, metabolic stability via liver microsomes).

- Dose-Response Analysis : Use Hill plots to compare IC₅₀ values across models. Adjust for bioavailability differences.

Case Study : Derivatives with high in vitro activity (e.g., IC₅₀ = 1.2 µM) but poor in vivo efficacy may require prodrug strategies to enhance permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.